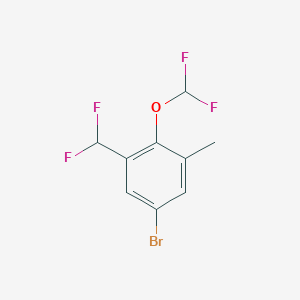
5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound belongs to the class of halogenated aromatic compounds, and its unique chemical properties make it an attractive candidate for use in various applications.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. This compound has been shown to interact with various proteins and enzymes, such as tubulin and acetylcholinesterase, which are involved in various physiological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to have anticancer and anti-Alzheimer's disease activities, which are believed to be due to its ability to inhibit specific enzymes or receptors in the body. In material science, this compound has been used as a building block for the synthesis of various functional materials, which exhibit specific properties, such as liquid crystallinity and optical activity. In organic chemistry, this compound has been used as a reagent for various reactions, which result in the formation of specific functional groups or molecules.
Advantages and Limitations for Lab Experiments
5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene has various advantages and limitations for lab experiments. One of the advantages is its unique chemical properties, which make it an attractive candidate for use in various applications. Another advantage is its availability, as it can be synthesized in large quantities using relatively simple techniques. One of the limitations is its potential toxicity, as it has been shown to have cytotoxic effects in certain cell lines. Another limitation is its high cost, as it requires specialized equipment and reagents for its synthesis and purification.
Future Directions
There are various future directions for the research and development of 5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene. One direction is the further investigation of its potential applications in medicinal chemistry, particularly for the treatment of cancer and Alzheimer's disease. Another direction is the development of new synthetic routes and purification techniques for this compound, which could potentially reduce its cost and increase its availability. Another direction is the exploration of its potential applications in material science and organic chemistry, particularly for the synthesis of new functional materials and the development of new synthetic methodologies.
Synthesis Methods
The synthesis of 5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene involves the reaction of 2-Bromo-1-(difluoromethyl)-3-methylbenzene with difluoromethyl ether in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified by various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has shown promising results in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of various functional materials, such as liquid crystals and polymers. In organic chemistry, this compound has been used as a reagent for various reactions, such as nucleophilic substitution and Suzuki coupling.
properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-1-(difluoromethyl)-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c1-4-2-5(10)3-6(8(11)12)7(4)15-9(13)14/h2-3,8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAGJHMMTKIXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

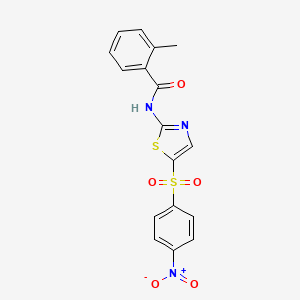
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2477795.png)
![2-(Pyrrolidine-1-carbonyl)-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B2477796.png)
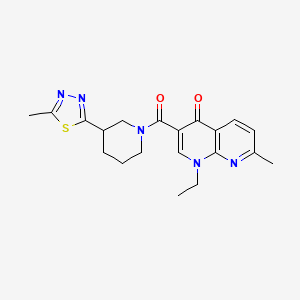
![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2477801.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2477802.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2477803.png)
![2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2477805.png)
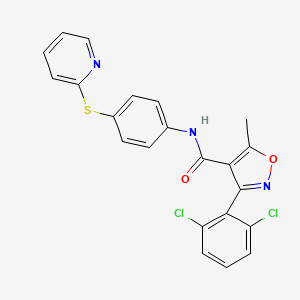
![6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2477808.png)
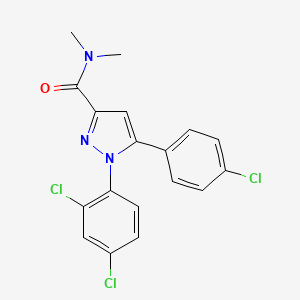
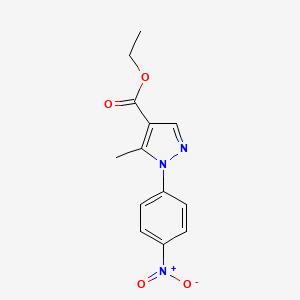

![Lithium;6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B2477816.png)